molecular formula C26H26N4O4S B2765410 methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1111997-18-2

methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2765410
CAS No.: 1111997-18-2
M. Wt: 490.58
InChI Key: AVYBDPWDQVASNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,2-d]pyrimidine core fused with a benzoate ester. Key structural attributes include:

  • Substituents:
    • 5-Methyl and 4-oxo groups on the pyrrolopyrimidine ring.
    • 7-Phenyl and 3-propyl moieties enhancing steric bulk and lipophilicity.
    • Sulfanyl acetamido linkage connecting the pyrrolopyrimidine to the methyl benzoate group.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with known kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

methyl 2-[[2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-14-30-24(32)23-22(19(15-29(23)2)17-10-6-5-7-11-17)28-26(30)35-16-21(31)27-20-13-9-8-12-18(20)25(33)34-3/h5-13,15H,4,14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYBDPWDQVASNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the thioacetyl group and subsequent coupling with methyl 2-aminobenzoate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate exhibit significant anti-cancer properties. For instance:

  • Inhibition of Tumor Cell Cycle : Studies have shown that related pyrrolo[3,2-d]pyrimidine derivatives can block the progression of tumor cells through the cell cycle, leading to apoptotic cell death. This mechanism is particularly effective against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colorectal cancer) .
  • Targeting Specific Kinases : The compound may also act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDK activity can lead to reduced proliferation of cancer cells .

Immunosuppressive Therapy

The immunosuppressive properties of this compound make it a candidate for treating conditions requiring modulation of the immune system:

  • Autoimmune Diseases : By inhibiting JAK3, the compound may alleviate symptoms in autoimmune diseases such as multiple sclerosis and psoriasis by dampening excessive immune responses .

Table 1: Summary of Research Findings on Pyrrolo[3,2-d]pyrimidine Compounds

StudyFocusFindings
JAK InhibitionEffective in treating autoimmune disorders; potential for organ transplant therapy.
Cancer Cell LinesSignificant cytotoxic effects on MCF-7 and HCT116 cells; induces apoptosis.
CDK InhibitionSelective growth inhibition in cancer cells; promising for targeted cancer therapies.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Case Study 1 : A clinical trial involving a related pyrrolo[3,2-d]pyrimidine compound demonstrated a marked reduction in disease activity in patients with rheumatoid arthritis after treatment over six months.
  • Case Study 2 : In vitro studies showed that a derivative inhibited the proliferation of leukemia cells by inducing cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Core Variations

Table 1: Core Structure and Substituent Comparison
Compound Name Core Structure Key Substituents Synthesis Method Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 5-Methyl, 4-oxo, 7-phenyl, 3-propyl, sulfanyl acetamido, methyl benzoate Not specified in evidence
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Benzo[b][1,4]oxazin + pyrimidine Substituted phenyl, amino group, oxazinone Cs₂CO₃, DMF, room temperature [2]
Methyl 5-(4-Acetoxyphenyl)-2-(2-Bromo-Benzylidine)-7-Methyl-3-Oxo-2,3-Dihydro-5H-1,3-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Thiazolo[3,2-a]pyrimidine 4-Acetoxyphenyl, bromo-benzylidine, methyl ester Crystallographic analysis (no synthesis details) [4]
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + chromene Fluoro-phenyl, sulfonamide, methyl group Pd-catalyzed cross-coupling, Na₂CO₃, 1,2-dimethoxyethane [6]

Key Observations :

  • Core Diversity : The target compound’s pyrrolopyrimidine core differs from thiazolo-pyrimidine () and pyrazolo-pyrimidine () systems, which may alter π-π stacking or binding pocket interactions in biological targets.
  • Synthetic Routes : While the target compound’s synthesis is unspecified, analogues like those in and employ cesium carbonate-mediated coupling or palladium-catalyzed reactions , suggesting possible scalable methods for derivatives .

Electronic and Physicochemical Properties

Table 2: Electronic and Physical Property Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Electronic Features
Target Compound ~500 (estimated) Not reported Sulfanyl, ester, amide Electron-withdrawing oxo and ester groups
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide 589.1 175–178 Sulfonamide, fluoro, chromenone Electron-deficient pyrimidine and fluorinated aryl

Key Observations :

  • Electronic Effects : The target compound’s 4-oxo and sulfanyl groups may enhance electron-deficient character, similar to the fluoro-phenyl and sulfonamide groups in .
  • Solubility : The methyl benzoate ester in the target compound likely improves solubility in organic solvents compared to sulfonamide-containing analogues ().

Functional Group and Reactivity

  • Sulfanyl vs.
  • Ester vs. Amide : The methyl benzoate group may hydrolyze under basic conditions to a carboxylic acid, unlike the stable amide linkages in .

Biological Activity

Methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound belonging to the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles based on recent studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. These compounds have been shown to exhibit antiproliferative activity across various cancer cell lines. For instance, halogenated analogues of pyrrolo[3,2-d]pyrimidines demonstrated effective cell cycle arrest in the G2/M phase without inducing apoptosis, indicating a unique mechanism of action that warrants further investigation .

Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines

CompoundCell Line TestedEC50 (μM)Maximum Tolerated Dose (mg/kg)
Halogenated derivativeVarious0.014 - 14.55 - 10
N5-substituted derivativeVarious0.83 - 7.340

The data indicate a variance in activity and toxicity among different derivatives, suggesting that structural modifications can significantly influence biological outcomes .

The mechanisms through which this compound exerts its effects are multifaceted. Recent research has indicated that these compounds may act by:

  • Inhibiting key enzymes : Pyrrolo[3,2-d]pyrimidines have shown to inhibit enzymes such as topoisomerases and kinases involved in cell proliferation .
  • Inducing DNA damage : Studies suggest that these compounds may induce DNA damage leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal significant insights into the absorption and metabolism of pyrrolo[3,2-d]pyrimidines. For example, N5-substituted derivatives exhibited enhanced metabolic stability and a longer plasma half-life compared to their unsubstituted counterparts .

Table 2: Pharmacokinetic Profile of N5-substituted Pyrrolo[3,2-d]pyrimidines

CompoundPlasma Half-Life (min)Metabolism Rate
N5-substituted derivative32.7Rapid conversion to parent compound

This suggests that careful modification of the chemical structure can lead to improved therapeutic profiles with reduced toxicity .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of pyrrolo[3,2-d]pyrimidine derivatives in clinical settings:

  • Study on Triple-Negative Breast Cancer : A study demonstrated that certain pyrrolo[3,2-d]pyrimidine derivatives exhibited potent activity against triple-negative breast cancer cell lines with EC50 values significantly lower than traditional chemotherapeutics .
  • Antioxidant and Anti-inflammatory Effects : Other derivatives have been explored for their antioxidant properties and ability to modulate inflammatory pathways via inhibition of COX enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.